molecular formula C11H14FNO2 B8582194 3-Fluorophenylcarbamic acid 2-methylpropyl ester

3-Fluorophenylcarbamic acid 2-methylpropyl ester

Cat. No. B8582194
M. Wt: 211.23 g/mol
InChI Key: ZNVPWZUUQQJWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorophenylcarbamic acid 2-methylpropyl ester is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluorophenylcarbamic acid 2-methylpropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorophenylcarbamic acid 2-methylpropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluorophenylcarbamic acid 2-methylpropyl ester

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-methylpropyl N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

ZNVPWZUUQQJWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-fluoroaniline (I, 29.058 g, 261.5 mmol) in methylene chloride (116 ml) is added a mixture of potassium carbonate (27.26 g, 197.3 mmol, 0.75 eq) in water (116 ml) at 20-25°. The mixture is warmed to 32°, and isobutyl chloroformate (38.5 g, 282 mmol, 1.08 eq) is added over 13 min while maintaining 30-35° with mild cooling. The mixture is stirred at 30-35° for 2.5 hr until the reaction is complete to give 2-methylpropyl-(3-fluorophenyl)carbamate as determined by GC [GC method A, <0.1 area % 3-fluoroaniline; RT (3-fluoroaniline)=3.97 min, RT=14.2 min]. Aqueous ammonia (29.3 wt %, 4.20 ml, 65.0 mmol, 0.25 eq) is added and the mixture stirred at 30-35° for 15 min. The mixture is cooled to 20-25° and the pH adjusted from 8.7 to 1.9 with hydrochloric acid (37 wt %, 6.36 g, 64.5 mmol, 0.25 eq). The phases are separated and the aqueous washed with methylene chloride (58 ml). The combined organics are washed with water (118 ml) and the water wash back extracted with methylene chloride (58 ml). [In a prior experiment crystallization at this point from heptane at −30° gave 2-methylpropyl-(3-fluorophenyl)carbamate analytically pure in 98.1% yield.]. Dibromantin (57.37 g;, 200.6 mmol, 0.767 eq) and water (174 ml) are added to the combined organics and the mixture stirred at 40° for 12 hr until complete as measured by HPLC (<0.1 2-methylpropyl-(3-fluorophenyl)carbamate). The mixture is cooled to 20-25° and clarified on a “C” frit by vacuum filtration. The phases are separated and the organic (lower) phase added to a mixture of sodium sulfite (33.06 g, 262.3 mmol, 1.00 eq) in water (220 ml) with good agitation. The phases are separated and the organic phase washed with water (150 ml). Serial back-extracted the clarified solids and all aqueous with a single portion of methylene chloride (150 ml). Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure. Heptane (240 ml) is added, the mixture cooled to −30°, the precipitate is collected by vacuum filtration, washed with cold heptane (150 ml) and dried in a nitrogen stream to give the title compound; mp=79-82°; TLC Rf=0.41 (ethyl acetate/hexanes, 5/95); HPLC (method A) rt=6.75 min; NMR (CDCl3, 400 MHz) d 7.41, 6.96, 6.87, 3.96, 1.97 and 0.96; CMR (CDCl3, 75 MHz) d 159.2, 153.4, 139.0, 133.3, 115.1, 107.1, 102.0, 71.8, 27.9 and 19.0; MS (CI, NH3) m/Z (relative intensity) 310 (9.3), 309 (100), 308 (6.1), 307 (100), 292 (11), 291 (18), 290 (7.5) and 289 (19)
Quantity
29.058 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
27.26 g
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

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